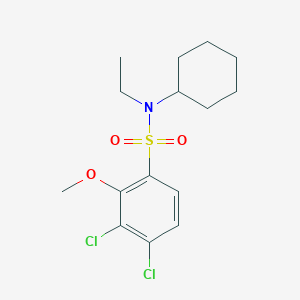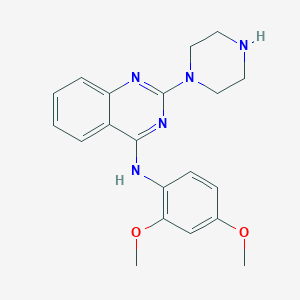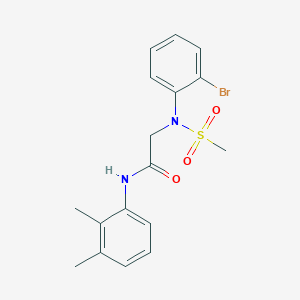![molecular formula C19H21IN2O4S B3618948 2-iodo-N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B3618948.png)
2-iodo-N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]benzamide
Descripción general
Descripción
2-iodo-N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]benzamide, also known as IMD-0354, is a small molecule inhibitor that has been used in scientific research for its ability to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway. The NF-κB pathway is a signaling pathway that plays a critical role in regulating the immune response, inflammation, and cell survival. The inhibition of this pathway has been shown to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mecanismo De Acción
2-iodo-N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]benzamide inhibits the activity of the NF-κB pathway by specifically targeting the inhibitor of κB kinase (IKK) complex. The IKK complex is responsible for phosphorylating the inhibitor of κB (IκB) proteins, which leads to their degradation and subsequent activation of the NF-κB pathway. By inhibiting the activity of the IKK complex, this compound prevents the activation of the NF-κB pathway and reduces the expression of NF-κB target genes.
Biochemical and Physiological Effects
The inhibition of the NF-κB pathway by this compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, reduce cell proliferation, and inhibit tumor growth. In autoimmune disorders, this compound has been shown to reduce inflammation and joint damage by inhibiting the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, this compound has been shown to improve disease symptoms in inflammatory diseases, such as inflammatory bowel disease, by reducing inflammation and promoting tissue repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-iodo-N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]benzamide in lab experiments is its specificity for the IKK complex, which allows for the selective inhibition of the NF-κB pathway. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties, which makes it an attractive candidate for drug development. However, one limitation of using this compound in lab experiments is its relatively low potency compared to other NF-κB inhibitors, which may require higher concentrations to achieve the desired effect.
Direcciones Futuras
There are several future directions for the use of 2-iodo-N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]benzamide in scientific research. One potential application is in the development of novel cancer therapies, either as a single agent or in combination with other drugs. Additionally, this compound may have potential therapeutic applications in other diseases, such as neurodegenerative disorders and viral infections. Further research is needed to fully understand the mechanisms of action of this compound and to identify its potential therapeutic applications.
Aplicaciones Científicas De Investigación
2-iodo-N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]benzamide has been extensively used in scientific research to study the role of the NF-κB pathway in various diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, including breast cancer, prostate cancer, and pancreatic cancer cells. In autoimmune disorders, such as rheumatoid arthritis, this compound has been shown to reduce inflammation and joint damage. Additionally, this compound has been used in research on inflammatory diseases, such as inflammatory bowel disease, and has been shown to reduce inflammation and improve disease symptoms.
Propiedades
IUPAC Name |
2-iodo-N-(2-methoxy-4-piperidin-1-ylsulfonylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21IN2O4S/c1-26-18-13-14(27(24,25)22-11-5-2-6-12-22)9-10-17(18)21-19(23)15-7-3-4-8-16(15)20/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWVMSKSKXXQHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)NC(=O)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21IN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(9H-fluoren-2-ylamino)carbonothioyl]-2,4-dimethylbenzamide](/img/structure/B3618865.png)

![2-{2-bromo-6-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B3618875.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B3618877.png)
![N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-3-phenylacrylamide](/img/structure/B3618889.png)
![N-[2-(aminocarbonyl)phenyl]-2-(5-chloro-2-thienyl)-4-quinolinecarboxamide](/img/structure/B3618899.png)

![2-({5-[(benzylthio)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B3618923.png)
![N-benzyl-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B3618925.png)


![ethyl {[6-iodo-3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B3618944.png)
![2-{5-[(1,3-benzodioxol-5-ylamino)sulfonyl]-4-chloro-2-methylphenoxy}acetamide](/img/structure/B3618951.png)
